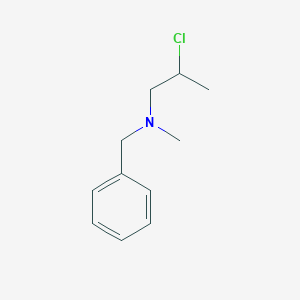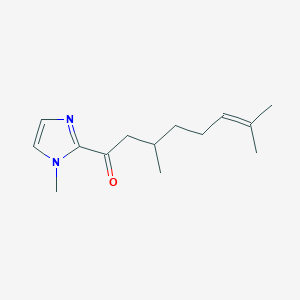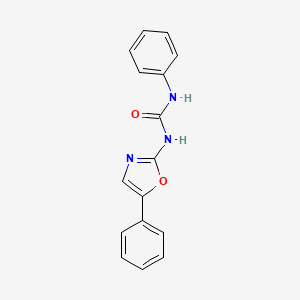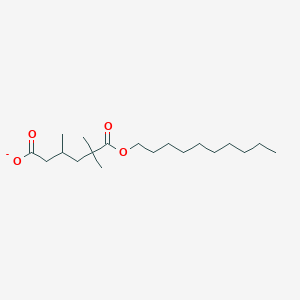
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate is an organic compound with a complex structure It consists of a hexanoate backbone with a decyloxy group attached at the sixth position, and three methyl groups at the third and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate typically involves the esterification of 6-hydroxy-3,5,5-trimethylhexanoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the decyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The decyloxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(Octyloxy)-3,5,5-trimethyl-6-oxohexanoate
- 6-(Dodecyloxy)-3,5,5-trimethyl-6-oxohexanoate
- 6-(Hexadecyloxy)-3,5,5-trimethyl-6-oxohexanoate
Uniqueness
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate is unique due to its specific decyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological activity profiles. The presence of three methyl groups also contributes to its steric hindrance and stability.
Properties
CAS No. |
96477-26-8 |
|---|---|
Molecular Formula |
C19H35O4- |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
6-decoxy-3,5,5-trimethyl-6-oxohexanoate |
InChI |
InChI=1S/C19H36O4/c1-5-6-7-8-9-10-11-12-13-23-18(22)19(3,4)15-16(2)14-17(20)21/h16H,5-15H2,1-4H3,(H,20,21)/p-1 |
InChI Key |
KBRPUUCHJDBEQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



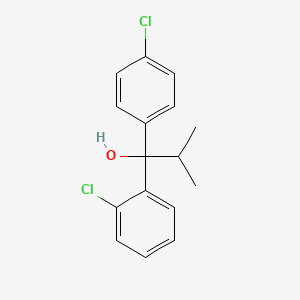
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)


![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
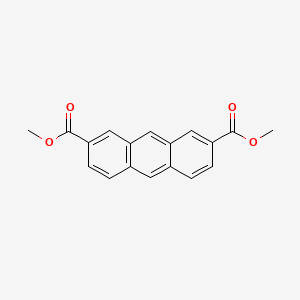
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
